1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a dihydropyridine derivative featuring a 4-fluorophenyl group at position 1, a ketone at position 2, and a nitrile substituent at position 2. The fluorine atom at the para position of the phenyl ring enhances electronic properties and may improve metabolic stability .
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O/c13-10-3-5-11(6-4-10)15-7-1-2-9(8-14)12(15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOAMKBZUPAIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C#N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650480 | |
| Record name | 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-74-8 | |
| Record name | 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Component Condensation Reactions
A widely employed method for synthesizing 1,2-dihydropyridine derivatives, including 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, is the multi-component reaction involving:
- An aromatic aldehyde (such as 4-fluorobenzaldehyde)
- A ketone or active methylene compound (e.g., acetylacetone or ethyl cyanoacetate)
- Ammonium acetate as a nitrogen source
This reaction typically proceeds in ethanol under reflux conditions for 10 to 18 hours, leading to cyclization and formation of the dihydropyridine ring with the cyano substituent at position 3. The reaction benefits from simplicity, mild conditions, and generally good yields.
- Mix 1 mmol of 4-fluorobenzaldehyde, 1 mmol of ethyl cyanoacetate, 1 mmol of acetophenone or acetylacetone, and 8 mmol of ammonium acetate in 30 mL ethanol.
- Reflux the mixture for 10–12 hours.
- Filter the precipitate, wash with ethanol, dry, and purify by column chromatography if necessary.
This approach was demonstrated in the synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, including fluorophenyl derivatives, with characterization by NMR, IR, and mass spectrometry confirming product structure and purity.
Cyclization from 2-Cyano-N-(4-fluorophenyl)acetamide and Acetylacetone
Another synthetic route involves the reaction of 2-cyano-N-(4-fluorophenyl)acetamide with acetylacetone in the presence of piperidine under microwave irradiation. This method offers a rapid and high-yielding synthesis of 1-(4-fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a closely related compound.
- Reactants: 2-cyano-N-(4-fluorophenyl)acetamide and acetylacetone
- Catalyst/base: Piperidine
- Heating: Microwave irradiation for approximately 7 minutes
- Yield: Up to 99%
This method highlights the efficiency of microwave-assisted synthesis in reducing reaction time while maintaining high yields and purity.
Detailed Research Findings and Reaction Analysis
Reaction Mechanism Insights
The multi-component reaction mechanism generally proceeds via:
- Formation of an intermediate Knoevenagel condensation product between the aldehyde and active methylene compound.
- Nucleophilic attack by ammonia (from ammonium acetate) leading to cyclization.
- Tautomerization and rearrangement to yield the 2-oxo-1,2-dihydropyridine ring with a cyano substituent.
Spectroscopic studies (1H-NMR, 13C-NMR, IR) confirm the presence of characteristic functional groups such as the cyano stretch (~2219 cm⁻¹) and the pyridone carbonyl (~1630 cm⁻¹).
Purification and Characterization
Purification typically involves:
- Filtration of precipitates formed during reaction
- Washing with ethanol or other solvents
- Column chromatography on silica gel using solvent gradients from methylene chloride to methylene chloride/methanol mixtures
Characterization techniques include:
| Technique | Purpose | Key Observations |
|---|---|---|
| 1H-NMR | Confirm proton environment | Signals for aromatic protons and pyridine H5 |
| 13C-NMR | Confirm carbon skeleton | Signals for cyano carbon (~117 ppm), carbonyl carbon (~162 ppm) |
| FT-IR | Functional group identification | Absorptions at 2219 cm⁻¹ (CN), 1630 cm⁻¹ (C=O) |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak as base peak indicating stability |
These data confirm the successful synthesis and high purity of the target compound.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Multi-component condensation (reflux) | 4-fluorobenzaldehyde, ethyl cyanoacetate, ammonium acetate, acetophenone | Reflux in ethanol, 10–18 h | Moderate to High (35–85%) | Classical method, mild conditions, scalable |
| Microwave-assisted cyclization | 2-cyano-N-(4-fluorophenyl)acetamide, acetylacetone, piperidine | Microwave irradiation, ~7 min | Up to 99% | Rapid, high yield, requires microwave equipment |
Additional Notes on Industrial and Laboratory Scale Preparations
- Optimization of reaction parameters such as solvent choice, temperature, and catalyst concentration can improve yield and purity.
- Microwave-assisted synthesis is advantageous for rapid screening and small-scale production.
- Multi-component reactions offer versatility for structural modifications by varying aldehyde and ketone components.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of dihydropyridine alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its ability to modulate neurotransmitter activity makes it a valuable candidate for drug development.
Key Findings:
- Mechanism of Action: The compound has been shown to interact with various biological targets, influencing pathways related to neurotransmission and enzyme inhibition.
- Case Study: A study demonstrated that derivatives of this compound exhibited potent activity against specific cancer cell lines, highlighting its potential in oncology .
Agricultural Chemicals
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is utilized in formulating agrochemicals. Its effectiveness in pest control while minimizing environmental impact aligns with sustainable agricultural practices.
Applications:
- Pesticides: Research indicates that this compound can enhance the efficacy of existing pesticides through improved formulation techniques .
- Case Study: A field trial showed that crops treated with formulations containing this compound exhibited reduced pest populations and increased yield compared to untreated controls .
Material Science
In material science, this compound is explored for its potential in developing advanced materials such as polymers and coatings that require enhanced thermal stability and chemical resistance.
Research Insights:
- Thermal Stability: Studies have demonstrated that incorporating this compound into polymer matrices significantly improves thermal properties .
- Case Study: Research on coatings derived from this compound revealed superior resistance to chemical degradation compared to conventional materials .
Biochemical Research
The compound is extensively used in biochemical research, particularly in studies related to enzyme inhibition. It provides insights into metabolic pathways and potential therapeutic targets.
Research Highlights:
- Enzyme Inhibition Studies: Investigations have shown that derivatives of this compound can inhibit key enzymes involved in metabolic disorders and cancer progression .
- Case Study: A recent study identified a derivative that demonstrated complete tumor stasis in a human gastric carcinoma xenograft model, indicating its therapeutic potential .
Data Table: Comparative Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Pharmaceutical | Intermediate for neurological drugs | Potent activity against cancer cell lines |
| Agricultural Chemicals | Pesticide formulation | Enhanced efficacy and reduced pest populations |
| Material Science | Polymer and coating development | Improved thermal stability and chemical resistance |
| Biochemical Research | Enzyme inhibition studies | Significant inhibition of enzymes linked to cancer |
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular processes. For example, it may act as a calcium channel blocker, affecting calcium ion flux in cells and thereby influencing various physiological functions .
Comparison with Similar Compounds
Target Interactions
Molecular docking studies highlight interactions with survivin and PIM1 kinase:
- Compound 10 (from ) : Showed dual binding to survivin (apoptosis regulator) and PIM1 kinase (cell proliferation mediator), indicating a multi-target mechanism .
- Fluorine role : The 4-fluorophenyl group enhances hydrophobic interactions and stability in crystal structures, as seen in supramolecular assemblies .
Antimicrobial vs. Anticancer Selectivity
While most analogs prioritize anticancer applications, some exhibit moderate antimicrobial activity:
- T1-T3 analogs : Inhibited Staphylococcus aureus and Escherichia coli with zone diameters of 10–15 mm, weaker than gentamicin (20–25 mm) .
- Benzothiazolyl hybrids (e.g., 8e, 8f) : Incorporated benzothiazole for antiviral activity, though data specific to the target compound are lacking .
Physicochemical and Spectral Properties
- IR/NMR Trends : The nitrile group (~2210 cm⁻¹ in IR) and carbonyl (1640–1652 cm⁻¹) are consistent across analogs. ¹H-NMR signals for aromatic protons and NH groups vary with substituents .
- Melting Points : Electron-withdrawing groups (e.g., -F, -CN) increase melting points (e.g., 301°C in vs. 176°C in ).
Biological Activity
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anti-cancer properties, supported by relevant case studies and research findings.
- IUPAC Name: this compound
- Molecular Formula: C13H9FN2O
- CAS Number: 1267968-10-4
Antibacterial Activity
Research has demonstrated that derivatives of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine exhibit potent antibacterial properties against various strains of bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several dihydropyridine derivatives, including the target compound. The Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 |
| Pseudomonas aeruginosa | 62.5 |
The results indicated that the compound was particularly effective against Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant strains .
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity.
Case Study: Antifungal Assessment
A comparative study assessed the antifungal activity against Candida species:
| Fungal Strain | MIC (µg/mL) | Reference Compound (Fluconazole) |
|---|---|---|
| Candida albicans | 25 | 50 |
| Candida glabrata | 30 | 40 |
The dihydropyridine derivative exhibited lower MIC values than fluconazole for certain strains, indicating superior antifungal efficacy .
Anti-Cancer Activity
Emerging research suggests that this compound may also possess anti-cancer properties.
Research Findings
A study conducted on various cancer cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
These findings highlight the compound's potential as a lead structure for developing new anti-cancer agents .
The biological activity of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal biofilm formation.
- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways leading to cell death.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and its analogs?
- Methodological Answer : A four-component reaction involving acetophenone, aldehydes, ammonium acetate, and ethyl cyanoacetate/malononitrile under reflux conditions (solvent: ethanol/acetic acid, 8–12 hours) yields 1,2-dihydropyridine derivatives. Substituents on the aryl aldehyde directly influence the product’s electronic and steric properties. For example, 4-fluorophenyl derivatives are synthesized using 4-fluorobenzaldehyde, achieving yields of 82–85% after recrystallization .
Q. How should spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- Methodological Answer :
- ¹H-NMR : Look for characteristic signals, such as the pyridone C5 proton (singlet at δ 6.72–6.80 ppm) and aromatic protons (multiplets at δ 7.06–7.78 ppm) .
- IR : Confirm the presence of key functional groups: C≡N stretch (~2210 cm⁻¹), carbonyl (C=O, ~1642 cm⁻¹), and NH (~3320 cm⁻¹) .
- MS : The molecular ion peak (e.g., m/z 320 for 6-(4-fluorophenyl) derivatives) and fragmentation patterns validate the molecular formula .
Q. What in vitro models are appropriate for evaluating anticancer activity, and how should IC₅₀ data be interpreted?
- Methodological Answer : Use human cancer cell lines like HT-29 (colon) and MDA-MB-231 (breast) with a 72-hour MTT assay. For example, derivatives with 4-(2-hydroxyphenyl) substituents showed IC₅₀ values of 4.6 μM against MDA-MB-231, indicating moderate potency. Compare results to positive controls (e.g., doxorubicin) and validate with dose-response curves .
Advanced Research Questions
Q. How can molecular docking studies identify potential molecular targets for anticancer activity?
- Methodological Answer : Dock the compound into binding pockets of targets like survivin (anti-apoptotic protein) and PIM1 kinase (oncogenic kinase) using software such as AutoDock Vina. Optimize hydrogen bonding (e.g., pyridone carbonyl with survivin’s Lys-47) and hydrophobic interactions (fluorophenyl ring with PIM1’s hinge region). Validate docking poses with molecular dynamics simulations .
Q. How can structural discrepancies in activity data between analogs be resolved?
- Methodological Answer : Compare substituent effects systematically. For instance, 6-(4-fluorophenyl) analogs with 2-methoxy substituents (IC₅₀ = 0.70 μM) show enhanced activity over 2-hydroxy analogs (IC₅₀ = 4.6 μM) due to improved lipophilicity and target binding. Use QSAR models to correlate electronic parameters (Hammett σ) with bioactivity .
Q. What challenges arise in crystallizing this compound, and how can X-ray diffraction validate its structure?
- Methodological Answer : Crystallization in DMSO/ethanol mixtures at 298 K often yields single crystals. X-ray data (e.g., R factor = 0.048) confirm bond lengths (C–C = 1.39–1.48 Å) and dihedral angles (e.g., O1–C1–C2–C14 = 0.4°). Disorder in the pyridone ring may require refinement with split occupancy models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
